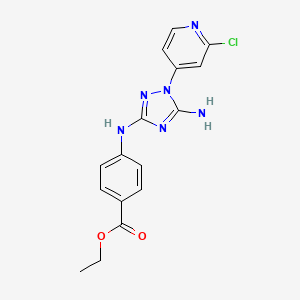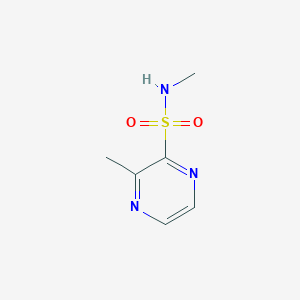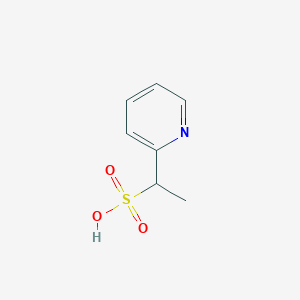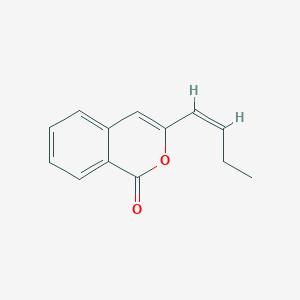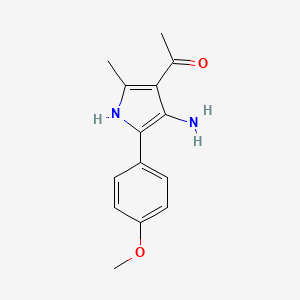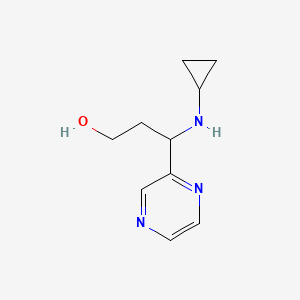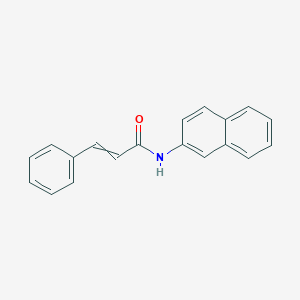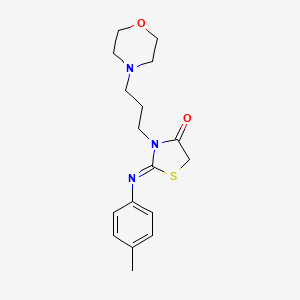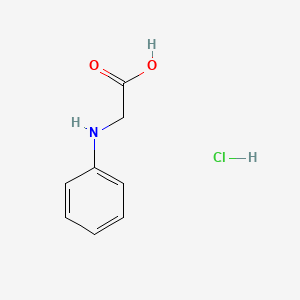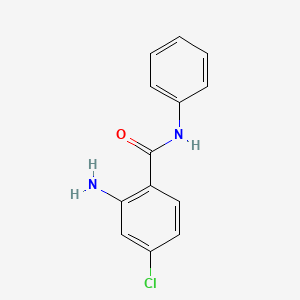
2-amino-4-chloro-N-phenylBenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-chloro-N-phenylbenzamide is an organic compound with the molecular formula C13H11ClN2O. It is a crystalline solid that is typically light yellow to brown in color. This compound is known for its stability and solubility in certain organic solvents such as dimethyl sulfoxide and dichloromethane .
Métodos De Preparación
The synthesis of 2-amino-4-chloro-N-phenylbenzamide can be achieved through various methods. One common synthetic route involves the N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid using a copper-based catalyst. The reaction is typically carried out at room temperature and yields high isolated products . Another method involves the reaction of aniline with hydroquinone under basic conditions to form the desired compound .
Análisis De Reacciones Químicas
2-amino-4-chloro-N-phenylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in N-arylation reactions with arylboronic acids using copper catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are less commonly reported.
Amidation Reactions: It can react with various amines to form amide derivatives.
Common reagents used in these reactions include copper salts, phenyl boronic acid, and various bases. The major products formed from these reactions are typically substituted benzamides and related derivatives .
Aplicaciones Científicas De Investigación
2-amino-4-chloro-N-phenylbenzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-amino-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of certain enzymes, affecting pathways related to lipid metabolism and inflammation . The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity.
Comparación Con Compuestos Similares
2-amino-4-chloro-N-phenylbenzamide can be compared with other similar compounds such as:
4-amino-2-chloro-N-phenylbenzamide: This compound has a similar structure but differs in the position of the amino and chloro groups.
2-chloro-5-nitro-N-phenylbenzamide: Known for its role as a PPARγ antagonist, this compound has different substituents that confer unique biological activities.
Propiedades
Número CAS |
20887-04-1 |
|---|---|
Fórmula molecular |
C13H11ClN2O |
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
2-amino-4-chloro-N-phenylbenzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) |
Clave InChI |
IWQRPSNYHYDWNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Propyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13945431.png)
